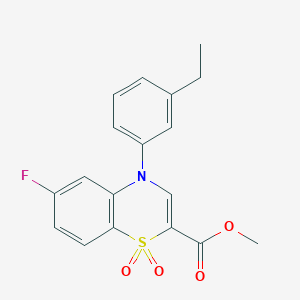

methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine dioxide derivative characterized by a 1,4-benzothiazine core with a fluorine substituent at position 6, a 3-ethylphenyl group at position 4, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 4 of the thiazine ring. This structure combines lipophilic (3-ethylphenyl) and electronegative (fluoro) substituents, which may influence its physicochemical properties, such as solubility, stability, and biological interactions. Benzothiazine dioxides are associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects, though specific data for this compound remain unexplored in the provided evidence .

Properties

IUPAC Name |

methyl 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-5-4-6-14(9-12)20-11-17(18(21)24-2)25(22,23)16-8-7-13(19)10-15(16)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGTXCHCPMOBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of a 2-aminobenzenesulfonamide derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative of the benzothiazine with methanol in the presence of a strong acid catalyst like sulfuric acid.

Ethylation of the Phenyl Ring: The ethyl group is introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from esters.

Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemical and Structural Characteristics

- Molecular Formula : C18H18FNO4S

- Molecular Weight : Approximately 361.39 g/mol

The unique structural features of methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide contribute to its diverse biological activities. The presence of the ethyl group and fluorine atom on the benzothiazine ring is critical for its interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial and fungal strains. The proposed mechanism involves the inhibition of key enzymes essential for microbial survival, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has demonstrated potential in inhibiting inflammatory pathways. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, possibly through modulation of signaling pathways such as NF-kB and MAPK. This makes it a promising candidate for treating inflammatory diseases .

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. Its structural characteristics may enhance its efficacy against cancer cell proliferation by targeting specific enzymes involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzothiazine derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. The findings suggest potential therapeutic applications for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 3: Anticancer Studies

Research involving various cancer cell lines indicated that this compound could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Aromatic Group Effects

Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide ()

- Key Differences :

- Halogen : Bromine (Br) at position 6 vs. fluorine (F) in the target compound.

- Aromatic Group : 3-Methoxyphenyl (electron-donating -OMe) vs. 3-ethylphenyl (lipophilic -C₂H₅).

- Biological Activity: Bromine’s bulkiness may hinder receptor binding compared to fluorine, which is a common bioisostere for improving metabolic stability .

Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide ()

- Key Difference : Positional isomerism of the ethylphenyl group (4-ethylphenyl vs. 3-ethylphenyl).

- Impact :

Core Structure and Functional Group Modifications

Meloxicam-Related Compounds ()

- Key Differences :

- Core Structure : Meloxicam derivatives are 1,2-benzothiazine dioxides, whereas the target compound is a 1,4-benzothiazine dioxide.

- Substituents : Meloxicam analogs feature hydroxy, methyl, and thiazole groups, unlike the target’s fluoro and ethylphenyl substituents.

- Impact :

- Pharmacological Role : Meloxicam is a COX-2 inhibitor; structural differences suggest the target compound may have divergent biological targets.

- Chromatographic Behavior : The target’s fluorine and ethyl groups could result in higher retention times compared to meloxicam impurities (e.g., Relative Retention Time = 350 nm for hydroxy analogs) .

Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide ()

- Key Differences :

- Substituents : Ethoxy at position 4 and methyl at position 2 vs. the target’s 3-ethylphenyl and fluorine.

- Conformation : The thiazine ring adopts a distorted half-chair conformation, influenced by substituents.

- Impact: Crystal Packing: The target’s bulkier 3-ethylphenyl group may reduce π-π interactions (centroid separation: 3.619 Å in ’s compound) due to steric hindrance.

Structural and Crystallographic Comparisons

Biological Activity

Methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 361.39 g/mol. The presence of the ethyl group and fluorine atom on the benzothiazine ring is critical for its activity against various biological targets.

Antimicrobial Properties

Benzothiazine derivatives have been noted for their antimicrobial effects. Studies indicate that this compound exhibits significant activity against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes that are crucial for microbial survival.

Anti-inflammatory Effects

Research has shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Specific studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways such as NF-kB and MAPK.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several preclinical models. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's cytotoxicity was assessed using IC50 values, indicating effective growth inhibition at low concentrations.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Various bacteria/fungi | Inhibition of growth | Varies by strain |

| Anti-inflammatory | Cytokine production | Reduction in cytokines | Varies |

| Anticancer | Cancer cell lines | Growth inhibition | <10 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes and cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing them from dividing.

- Apoptosis Induction : Evidence indicates that this compound can trigger apoptosis in malignant cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05).

- Anti-inflammatory Study : A model of acute inflammation demonstrated that administration of the compound significantly reduced edema formation in mice compared to control groups.

Q & A

Q. What are the optimized synthetic routes for methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

The compound can be synthesized via nucleophilic substitution reactions. A common method involves alkylation of a hydroxy-substituted benzothiazine precursor (e.g., methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with 3-ethylphenyl and fluoro-containing reagents. Key steps include:

- Reaction conditions : Refluxing in acetonitrile with anhydrous potassium carbonate as a base and alkyl halides (e.g., ethyl iodide) as alkylating agents .

- Purification : Solvent removal under vacuum, filtration, and recrystallization from chloroform.

- Yield optimization : Extended reaction times (7+ hours) and stoichiometric excess of alkylating agents improve yields (~77% reported for analogous compounds) .

Q. How can analytical chromatography (HPLC/GC-MS) be applied to characterize this compound and its intermediates?

Analytical methods for benzothiazine derivatives often employ reversed-phase HPLC with UV detection. Critical parameters include:

Q. What spectroscopic techniques are critical for structural confirmation?

- X-ray crystallography : Resolves conformation (e.g., distorted half-chair thiazine ring) and intermolecular interactions (C–H⋯S/O, π-π stacking) .

- NMR : and NMR confirm substituent positions (e.g., ethylphenyl at C4, fluorine at C6).

- FT-IR : Validates functional groups (e.g., carbonyl at ~1700 cm, sulfone at ~1300–1150 cm) .

Advanced Research Questions

Q. How does the substituent pattern (3-ethylphenyl, fluoro) influence biological activity?

The 3-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the fluorine atom modulates electronic effects and metabolic stability. Structural analogs with similar substituents exhibit anti-inflammatory and enzyme inhibitory activities (e.g., Calpain I inhibition) . Computational modeling (e.g., docking studies) can predict interactions with biological targets like cyclooxygenase-2 (COX-2) or endothelin receptors .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Batch variability analysis : Compare impurity profiles (e.g., related compounds A/B in ) using HPLC.

- Conformational studies : X-ray data (e.g., C9–O4 bond shortening due to hydrogen bonding absence) may explain divergent activity in different solvents .

- Dose-response assays : Validate activity thresholds using standardized in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory screening).

Q. How can impurity limits be quantified during synthesis?

Adopt pharmacopeial guidelines for related benzothiazines (e.g., meloxicam analogs):

Q. What green chemistry methods apply to its synthesis?

- Microwave/ultrasonic-assisted synthesis : Reduces reaction time and improves yield for intermediates (e.g., ring expansion via Gabriel-Coleman rearrangement under ultrasound) .

- Solvent selection : Replace acetonitrile with biodegradable solvents (e.g., ethanol-water mixtures) while maintaining reaction efficiency .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.